![molecular formula C14H14ClNO2 B2374658 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol CAS No. 98591-11-8](/img/structure/B2374658.png)
4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol
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Overview
Description
“4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves a production method of 4-chloro-2-aminophenol, where a nitrification-catalytic reduction reaction is carried out according to a hydrazine hydrate catalytic reduction method . Another method involves a one-pot synthesis of tetra-substituted imidazole, which is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” can be analyzed using various spectroscopic and analytical techniques . The structure of the compound was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” are complex and can involve multiple steps. For instance, a reaction may require a nitration, a conversion from the nitro group to an amine, and a bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol” include its molecular weight of 263.72 and its molecular formula of C14H14ClNO2 . More specific properties such as solubility, melting point, and boiling point were not found in the search results.Scientific Research Applications
Synthesis of Tetra-Substituted Imidazole
This compound is used in the synthesis of tetra-substituted imidazole . The synthesis is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
Antioxidant Activity
The compound and its transition metal complexes have been evaluated for their antioxidant activities . The compound itself was found to be a better antioxidant than its metal complexes .
Antimicrobial Efficacy
The compound and its metal complexes have shown antimicrobial efficacy . The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the compound itself .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The results based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .
Charge Transfer Studies
A clear intramolecular charge transfer was perceived in the compound and its metal complexes . The transfer integral values for holes were found to be higher than the electron transfer integrals, indicating that the compound would be a better hole transporter .
Crystal Structure Analysis
The crystal structure of the compound has been analyzed . The compound forms prism-shaped crystals when allowed to evaporate slowly in air at room temperature .
Schiff Base Chemistry
Schiff bases and their derivatives, including this compound, have gained attention due to their simple synthetic and wide applications in the fields of coordination chemistry, biochemistry, and analytical chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s solubility and thermal stability have been characterized, which are important factors influencing its bioavailability .
Result of Action
A chloro-substituted analog of this compound has exhibited pronounced antitumor activity , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-chloro-2-[(4-methoxyanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUSSGYUQISIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98591-11-8 |
Source
|
Record name | 4-CHLORO-2-((4-METHOXYANILINO)METHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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